Weak Human OCT1 Transporter Inhibition Defines Inactivity Baseline
This compound demonstrates negligible interaction with the human organic cation transporter 1 (OCT1). It was found to inhibit OCT1 with an IC50 of 1.38E+5 nM (138 µM) in a cellular uptake assay, effectively rendering it inactive at this transporter [1]. This quantifiably differentiates it from known OCT1 substrates and inhibitors, and stands in stark contrast to potent in-class 5-HT6 antagonists, for which OCT1 inhibition is not reported as a primary activity. This data point is essential for procurement when a truly transporter-inactive pyrazolopyrimidine scaffold is required.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM |
| Comparator Or Baseline | No direct in-class comparator data available for OCT1. |
| Quantified Difference | N/A (Only target compound data available; activity is negligible) |
| Conditions | HEK293 cells expressing human OCT1; assessed via reduction in ASP+ substrate uptake using a microplate reader |
Why This Matters
Confirms the compound's unsuitability for projects targeting OCT1 and supports its use as a biologically silent scaffold for medicinal chemistry, reducing confounding off-target effects related to this transporter.
- [1] BindingDB. Affinity Data: IC50=1.38E+5nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells. View Source
